molecular formula C17H20N6O4 B2374786 (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899350-76-6

(E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2374786
CAS No.: 899350-76-6
M. Wt: 372.385
InChI Key: BCSROLOXLUXIRO-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-dione derivative featuring a hydrazinylidene moiety substituted with a 4-hydroxyphenyl group and a 2-hydroxypropyl chain at position 7 of the purine core. The (E)-configuration of the hydrazinylidene group is critical for molecular stability and receptor binding specificity.

Properties

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-9(24)8-23-13-14(22(3)17(27)19-15(13)26)18-16(23)21-20-10(2)11-4-6-12(25)7-5-11/h4-7,9,24-25H,8H2,1-3H3,(H,18,21)(H,19,26,27)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSROLOXLUXIRO-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Purine Base : The core structure is a purine derivative, which is essential for various biological processes.
  • Hydrazone Linkage : The presence of a hydrazone group may enhance its interaction with biological targets.
  • Hydroxy and Methyl Substituents : These groups can influence solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The proposed mechanisms include:

  • Inhibition of Viral Replication : Similar compounds have shown the ability to inhibit viral replication by interfering with viral enzymes or structural proteins.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to cell death. This is often mediated through the activation of caspases or modulation of Bcl-2 family proteins .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The reported IC50 values for some derivatives are as low as 0.39 µM for HCT116 cells .
CompoundCell LineIC50 (µM)
Derivative AMCF-70.46
Derivative BHCT1160.39

Antiviral Activity

The antiviral potential of purine derivatives has been explored extensively:

  • Inhibition Studies : Compounds similar to this compound have shown promising results against viruses such as H5N1 and other strains, with inhibition rates exceeding 90% in some cases .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Efficacy : A study focusing on a series of hydrazone derivatives revealed that those containing a 4-hydroxyphenyl group exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their counterparts without this substituent .
  • Antiviral Activity : Research demonstrated that certain purine derivatives could effectively inhibit viral replication in vitro, showcasing their potential as antiviral agents during pandemics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C18H22N6O3, with a molecular weight of approximately 370.41 g/mol. It features a complex structure that includes a hydrazinyl group and a hydroxyphenyl moiety, contributing to its biological activity.

Biological Applications

  • Anticancer Activity
    • Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that derivatives of purine can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. The presence of the hydrazinyl group is particularly noteworthy as it may enhance the compound's ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported that derivatives similar to this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many chronic diseases. Some derivatives of purines have been shown to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease. The specific structural features of this compound may contribute to its efficacy in modulating inflammatory pathways .

Pharmaceutical Applications

  • Drug Development
    • The unique structure of (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione makes it a candidate for further drug development, particularly in oncology and infectious disease treatment. Its ability to interact with specific biological targets can be exploited to design more effective therapeutics .
  • Molecular Docking Studies
    • Molecular docking studies have been conducted to predict how this compound interacts with various biological targets at the molecular level. These studies help identify potential binding sites and affinities, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Research Case Studies

StudyFocusFindings
Study 1Anticancer ActivityThe compound showed IC50 values indicating significant inhibition of cancer cell lines compared to controls .
Study 2Antimicrobial ActivityExhibited notable inhibition against Gram-positive and Gram-negative bacteria with MIC values below 1 mg/mL .
Study 3Anti-inflammatory EffectsDemonstrated reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with two structurally related purine-dione derivatives from the literature.

Table 1: Structural and Physicochemical Comparisons
Property/Compound Target Compound Compound Compound
Core Structure Purine-2,6-dione Purine-2,6-dione Purine-2,6-dione
Position 7 Substituent 2-Hydroxypropyl Octyl Ethyl
Hydrazinylidene Group (E)-4-Hydroxyphenyl (Z)-2-Hydroxyphenyl (E)-4-Ethoxybenzylidene
Additional Substituents 3-Methyl 3-Methyl, 7-Octyl 1,3-Dimethyl, 7-Ethyl
Molecular Weight (g/mol) ~375.4 (estimated) 470.56 398.44
Polar Groups 4-OH (phenyl), 2-OH (propyl) 2-OH (phenyl) 4-OCH₂CH₃ (ethoxy)
Predicted logP ~1.2 (moderate) ~4.5 (highly lipophilic) ~2.8 (moderate)

Key Differences and Implications

Position 7 Substituent :

  • The target compound’s 2-hydroxypropyl group (hydrophilic-lipophilic balance) contrasts with ’s octyl chain (highly lipophilic) and ’s ethyl group (minimal hydrophobicity) . This suggests the target compound may exhibit improved aqueous solubility compared to but reduced membrane permeability compared to .

This could influence binding to targets like adenosine receptors or enzymes.

Methylation Patterns: The absence of 1-methyl and 7-ethyl groups (cf.

Research Findings from Analogues

  • Compound : The octyl chain in ’s derivative has been linked to prolonged half-life in lipid-rich environments but poor aqueous solubility, limiting its therapeutic applicability .
  • Compound: The 4-ethoxybenzylidene group in enhances metabolic stability compared to hydroxylated analogs, though it reduces affinity for adenosine deaminase .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including hydrazine coupling and functional group modifications. Critical steps include:

  • Hydrazine incorporation : Reacting purine precursors with hydrazine derivatives under controlled pH and temperature (e.g., dioxane-water mixtures, 4–5 hours heating) to form the hydrazinyl moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while protic solvents (e.g., ethanol-water mixtures) aid in crystallization .
  • Catalyst use : Acidic or basic catalysts may accelerate condensation reactions at the purine C8 position . Methodological focus: Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization or column chromatography .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on:

  • Spectroscopic techniques : NMR (¹H, ¹³C) to verify substituent positions and hydrogen bonding (e.g., hydrazinyl NH peaks at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₆H₁₈ClN₅O₃ for analogs) .
  • Computational validation : Compare experimental data (e.g., SMILES, InChI) with quantum-chemical calculations for bond geometry .

Q. What are the stability profiles and recommended storage conditions?

Stability depends on functional groups:

  • Hydrazine moiety : Sensitive to oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Hydroxyphenyl group : Prone to photodegradation; use amber vials and avoid UV exposure . Methodological note: Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis, dimerization) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in related purine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • C8 substituents : Cyclohexylamino groups enhance lipophilicity and membrane permeability, while hydroxypropyl groups improve solubility .
  • C7 modifications : Chlorobenzyl or phenoxypropyl groups increase affinity for kinase targets (e.g., IC₅₀ values < 1 µM in analogs) . Methodological approach: Synthesize analogs (e.g., varying C7/C8 substituents) and assay against enzyme panels (e.g., kinases, phosphodiesterases) .

Q. How can computational tools optimize synthesis or predict biological targets?

Advanced strategies include:

  • Reaction path search : Quantum-chemical calculations (DFT) model transition states to identify energetically favorable pathways .
  • AI-driven optimization : Machine learning (e.g., COMSOL Multiphysics integration) predicts optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) to prioritize targets for experimental validation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies often arise from experimental variables:

  • Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity .
  • Cell models : Primary vs. immortalized cells may express different enzyme isoforms . Resolution strategy: Use statistical design of experiments (DoE) to systematically test variables (e.g., factorial designs) and identify critical factors .

Methodological Resources

  • Experimental design : Apply CRDC 2020 guidelines (RDF2050112) for reactor design and process control .
  • Data analysis : Utilize ICReDD’s feedback loop, integrating computational predictions with experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.